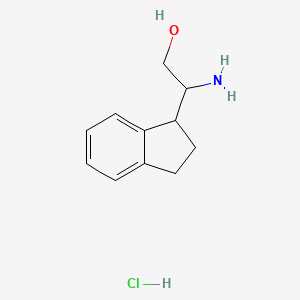

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride

Description

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride is a bicyclic amino alcohol derivative featuring an indane (2,3-dihydro-1H-indene) core substituted with an amino alcohol group at the 1-position of the fused ring system. Its molecular formula is C₁₁H₁₄ClNO (calculated from stereoisomer data in ), and it exists as a hydrochloride salt to enhance stability and solubility. The compound’s structure combines the rigidity of the indane scaffold with the functional versatility of an amino alcohol, making it a candidate for pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name |

2-amino-2-(2,3-dihydro-1H-inden-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-11(7-13)10-6-5-8-3-1-2-4-9(8)10;/h1-4,10-11,13H,5-7,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHXLLOIBVGOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230807-89-1 | |

| Record name | 2-amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate amine and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to achieve the desired product .

Chemical Reactions Analysis

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used in the study of biological systems and interactions due to its structural similarity to certain natural compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety allows it to fit into binding sites of certain proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

(1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol Hydrochloride

- Structure: Stereoisomer with amino and hydroxyl groups at positions 1 and 2 of the indane ring.

- Molecular Formula: C₉H₁₂ClNO .

2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine Hydrochloride

(R/S)-2,3-Dihydro-1H-inden-1-amine Hydrochloride

- Structure : Primary amine at the 1-position of indane without a hydroxyl group.

- Molecular Formula : C₉H₁₂ClN .

- Key Difference : Absence of the hydroxyl group simplifies the structure, affecting solubility and reactivity in synthetic pathways .

Functional Group Variants

Ethyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride

- Structure : Carboxylate ester replaces the hydroxyl group.

- Molecular Formula: C₁₂H₁₆ClNO₂ .

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride

- Structure : Tertiary amine with a branched methyl group.

- Molecular Formula : C₁₃H₂₀ClN .

- Key Difference : Increased steric bulk may hinder binding to biological targets compared to the primary amine in the target compound .

Substituted Aromatic Analogues

(2r)-2-Amino-2-(3-Bromo-5-chlorophenyl)ethan-1-ol Hydrochloride

- Structure : Substituted phenyl ring instead of indane.

- Molecular Formula: C₈H₈BrCl₂NO .

2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-3-methyl-1-butanone Hydrochloride

- Structure : Ketone group and branched chain replace the indane-bound hydroxyl.

- Molecular Formula : C₁₃H₁₉ClN₂O .

- Key Difference : The ketone group increases electrophilicity, influencing metabolic stability and synthetic modification routes .

Data Table: Structural and Molecular Comparison

Biological Activity

2-Amino-2-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol hydrochloride, also known as 2-aminoindanol hydrochloride, is a compound that has attracted attention in medicinal chemistry due to its unique structural properties. This compound features an indene structure with an amino group and a hydroxyl group, which may influence its biological activity and potential therapeutic applications. The molecular formula is C₉H₁₁N₁O·HCl, and its molecular weight is approximately 151.19 g/mol.

Chemical Structure

The structural representation of 2-aminoindanol hydrochloride can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₁O·HCl |

| Molecular Weight | 151.19 g/mol |

| SMILES | C1CC2=CC=CC=C2C1C(CO)N |

| InChI | InChI=1S/C9H11NO/c10-9(11)8-7-6-5-4-3-2/h3-5,7,9,11H,6,10H2 |

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-aminoindanol exhibit various biological activities, particularly antimicrobial properties. For instance, derivatives of indene have been investigated for their efficacy against bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for certain related compounds demonstrate significant antimicrobial activity:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | Bacillus mycoides | 0.0048 |

| Compound C | Candida albicans | 0.0048 |

These findings suggest that 2-aminoindanol may also possess similar antimicrobial effects due to its structural characteristics.

The mechanism by which 2-aminoindanol exerts its biological activity may involve interactions with specific biological targets. Studies have shown that compounds containing amino and hydroxyl groups can modulate enzyme activities and receptor interactions, which are crucial for their therapeutic effects. For example, the binding affinity of such compounds to bacterial cell wall synthesis enzymes could provide insights into their antibacterial mechanisms.

Case Studies

- Study on Antibacterial Activity : A study published in the journal MDPI demonstrated that certain indene derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the indene structure in enhancing the biological activity of these compounds .

- Antifungal Efficacy : Another investigation focused on the antifungal properties of similar alkaloids showed promising results against common fungal pathogens such as Candida albicans and Fusarium oxysporum. The results indicated that modifications to the indene structure could lead to improved antifungal activity .

Potential Applications

Given its biological activity, 2-aminoindanol hydrochloride holds potential applications in various fields:

- Pharmaceutical Development : Its unique structural properties make it a candidate for developing new antimicrobial agents.

- Therapeutic Uses : Further research could explore its role in treating infections caused by resistant strains of bacteria and fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.